![molecular formula C19H20BF4NO B2718038 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide CAS No. 745784-39-8](/img/structure/B2718038.png)
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The exact molecular structure of the compound is not available in the resources I searched. However, related compounds like “2-(4-Hydroxyphenyl)ethyl acetate” have a molecular formula of C10H12O31.
Chemical Reactions Analysis
Specific chemical reactions involving the compound “2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide” are not available in the resources I searched.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not available in the resources I searched.
Scientific Research Applications
Synthesis and Electrochemical Properties
Research on derivatives of tetraphenylethene, closely related to the specified compound, has been significant in understanding their synthesis and electrochemical properties. Studies by Schreivogel et al. (2006) explored the electrochemical behavior of tetrasubstituted tetraphenylethenes, providing insights into their potential applications in organic electronics and materials science. These compounds were investigated through cyclic voltammetry, showing unique electrochemical behaviors that could be relevant for developing new materials with specific electronic properties (Schreivogel et al., 2006).
Ligand Systems for Coordination Chemistry
Fujita et al. (2004) developed selective syntheses for partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, demonstrating an alternative to the calix[4]arene ligand system. These derivatives have applications in coordination chemistry, where they serve as preorganized ligands for metal ions. This research paves the way for the use of such compounds in creating more efficient catalysts and materials for capturing and sensing metal ions (Fujita et al., 2004).
Photovoltaic Applications
Wang et al. (2018) studied a nonfullerene acceptor with a main-chain twisted low-bandgap, demonstrating a power conversion efficiency of 13.2% in polymer solar cells. The research highlights the importance of structural modification in nonfullerene acceptors for achieving high performance in photovoltaic applications. Such studies indicate the potential of using derivatives of the compound for enhancing the efficiency of solar energy devices (Wang et al., 2018).
Enhanced Solubility and Stability in Organic Solvents
The introduction of silyl substituents into tetraphenylborate anions, as researched by Koten et al. (2001), results in enhanced solubility and stability in apolar organic solvents. This modification is crucial for the development of new materials and catalysts that require solubility in non-polar environments. The study offers a pathway to increasing the lipophilic character of tetraphenylborate derivatives, which could extend to the compound , enabling its use in a wider range of solvent-based applications (Koten et al., 2001).
Safety And Hazards
The safety and hazards associated with the compound are not available in the resources I searched.
Future Directions
The future directions for research on this compound are not available in the resources I searched.
properties
IUPAC Name |
4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]phenol;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.BF4/c1-19(2)16-6-4-5-7-17(16)20(3)18(19)13-10-14-8-11-15(21)12-9-14;2-1(3,4)5/h4-13H,1-3H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYITXOSVAUBMED-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-hydroxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2717955.png)
![2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2717957.png)
![N-(2,4-dimethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2717958.png)
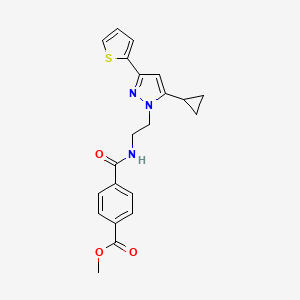
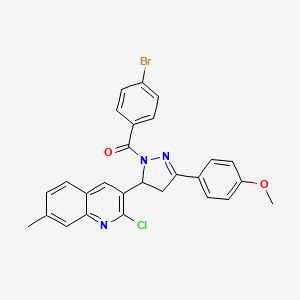
![(5E)-1-(3-hydroxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2717963.png)
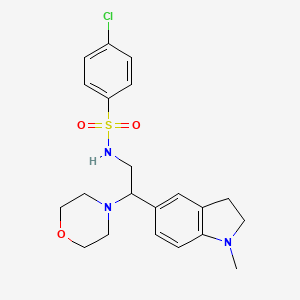
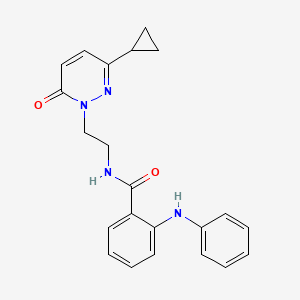
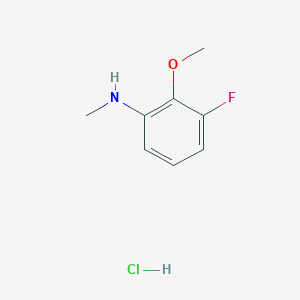
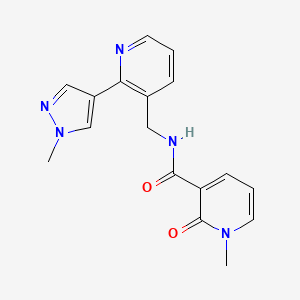
![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)
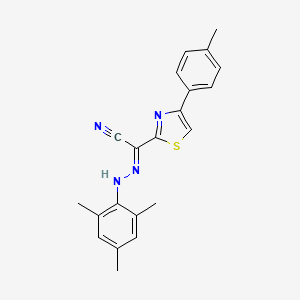
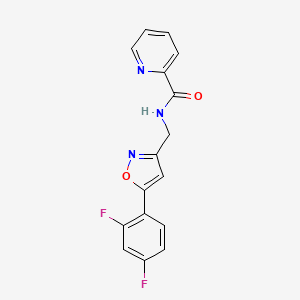
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)